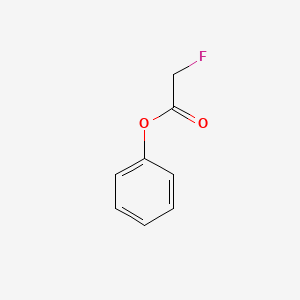

Phenyl fluoroacetate

Description

Structure

3D Structure

Properties

IUPAC Name |

phenyl 2-fluoroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO2/c9-6-8(10)11-7-4-2-1-3-5-7/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSLTXXUPJDQIFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)CF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30960800 | |

| Record name | Phenyl fluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30960800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

404-15-9 | |

| Record name | Acetic acid, fluoro-, phenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000404159 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenyl fluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30960800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Elucidation of Reaction Mechanisms and Chemical Reactivity of Fluoroacetate Esters

Mechanistic Pathways of Carbon-Fluorine Bond Transformations

The transformation of the C-F bond in fluoroacetate (B1212596) esters can proceed through several mechanistic pathways, primarily involving hydrolytic dehalogenation and rearrangement reactions. These pathways are influenced by factors such as the reaction conditions and the nature of the attacking species.

Hydrolytic Dehalogenation Mechanisms

Hydrolytic dehalogenation is a key process in the breakdown of fluoroacetate esters. It can occur through different mechanisms, including nucleophilic attack at the α-carbon.

The neutral hydrolysis of phenyl fluoroacetate is understood to proceed via acyl-oxygen fission. psu.edu A proposed mechanism for the hydrolysis of substituted phenyl trifluoroacetates involves a rate-limiting nucleophilic attack of water on the carbonyl group, leading to the formation of a tetrahedral intermediate. psu.edu The stability of this intermediate and the subsequent steps are influenced by the solvent environment. For instance, in water-acetonitrile mixtures with low water content, the hydrolysis of 4-nitrophenyl trifluoroacetate (B77799) is facilitated by the involvement of several water molecules in the transition state. psu.edu

Computational studies on similar esters, like p-nitrophenyl trifluoroacetate, suggest that the hydrolysis can be catalyzed by a bridge of water molecules that facilitates the formation of a tetrahedral intermediate. researchgate.net This intermediate then rapidly expels the phenoxide leaving group. researchgate.net The number of water molecules involved in this bridge can affect the energy barrier of the reaction. researchgate.net

The attack of a nucleophile at the α-carbon of a fluoroacetate ester is a critical step in many dehalogenation reactions. This process is central to the action of certain enzymes that can break the C-F bond. researchgate.netuchile.cl The reaction often proceeds via an SN2 mechanism, where the nucleophile displaces the fluoride (B91410) ion. researchgate.netuchile.cl

In enzymatic reactions, such as those catalyzed by fluoroacetate dehalogenase, the transition state is stabilized by interactions with amino acid residues in the active site. researchgate.net For example, hydrogen-bonding interactions can facilitate the cleavage of the C-F bond. researchgate.net Computational models, such as quantum mechanics/molecular mechanics (QM/MM), have been instrumental in characterizing these transition states and the associated energy barriers. researchgate.netmdpi.com These studies have shown that the energy barrier for the SN2 reaction can be significantly lowered within the enzyme's active site compared to the uncatalyzed reaction in solution. uchile.cl

Rearrangement Reactions and Fragmentation Pathways

Rearrangement reactions represent another class of transformations for esters, although they are more commonly discussed for other types of organic compounds. These reactions involve the migration of an atom or group within the molecule. bdu.ac.insolubilityofthings.com For instance, the Claisen rearrangement can occur in allyl fluoroacetate esters, leading to the formation of new carbon-carbon bonds. researchgate.net

Fragmentation pathways can compete with rearrangement reactions, especially when the resulting fragments are stable. bdu.ac.in The formation of a stable carbocation can promote fragmentation. bdu.ac.in In mass spectrometry, fragmentation of molecules like ketones can occur via pathways such as the McLafferty rearrangement, which involves the transfer of a hydrogen atom and the cleavage of a carbon-carbon bond to form an alkene and a new radical cation. libretexts.org While not specific to this compound, these general principles of rearrangement and fragmentation are relevant to understanding the broader reactivity of esters.

Enzymatic Reaction Mechanisms Involving Fluoroacetate Derivatives

Enzymes play a crucial role in the degradation of fluoroacetate and its derivatives in nature. Fluoroacetate dehalogenase is a key enzyme in this process.

Fluoroacetate Dehalogenase (FAcD) Catalysis

Fluoroacetate dehalogenase (FAcD) is an enzyme that catalyzes the hydrolytic cleavage of the C-F bond in fluoroacetate to produce glycolate (B3277807) and fluoride. researchgate.netnih.govnih.gov This enzyme is of significant interest due to its ability to break the exceptionally strong C-F bond under mild physiological conditions. researchgate.net FAcD has been isolated from various microorganisms and has been the subject of extensive mechanistic studies. nih.gov

The catalytic mechanism of FAcD is widely accepted to be a two-step process initiated by a nucleophilic attack. uchile.clnih.govresearchgate.net

Interactive Data Table: Key Amino Acid Residues in FAcD Catalysis

| Residue | Role in Catalysis | Supporting Evidence |

| Aspartate (e.g., Asp104, Asp110) | Acts as the nucleophile, attacking the α-carbon of fluoroacetate. researchgate.netuchile.clresearchgate.net | Site-directed mutagenesis shows that mutating this residue to alanine (B10760859) abolishes enzyme activity. nih.gov QM/MM calculations support its role in forming a covalent ester intermediate. researchgate.net |

| Histidine (e.g., His271, His272) | Activates a water molecule for the hydrolysis of the ester intermediate. nih.govresearchgate.net | Mutagenesis studies confirm its essential role in the second step of the reaction. nih.gov |

| Arginine (e.g., Arg105, Arg108) | Stabilizes the negatively charged carboxylate group of the substrate through hydrogen bonding. researchgate.net | QM/MM calculations indicate its importance in substrate binding and stabilization of the intermediate. researchgate.net |

| Tryptophan (e.g., Trp150) | Part of the halogen pocket that stabilizes the leaving fluoride ion through hydrogen bonding. researchgate.netuchile.cl | Mutation of this residue can lead to inactivation of the enzyme. uchile.cl |

| Tyrosine (e.g., Tyr212) | Also part of the halogen pocket, contributing to the stabilization of the fluoride ion. researchgate.net | Computational studies highlight its role in reducing the energy barrier of the SN2 reaction. uchile.cl |

The first step of the catalytic cycle is an SN2 reaction where a conserved aspartate residue in the active site acts as a nucleophile, attacking the α-carbon of fluoroacetate. researchgate.netuchile.clnih.gov This attack leads to the displacement of the fluoride ion and the formation of a covalent ester intermediate. researchgate.netuchile.cl The enzyme's active site provides a pre-organized environment that stabilizes the transition state of this reaction, significantly lowering the activation energy. uchile.cl

In the second step, a conserved histidine residue activates a water molecule, which then hydrolyzes the ester intermediate. nih.govresearchgate.net This releases glycolate and regenerates the free enzyme for another catalytic cycle. researchgate.net

Computational studies have further elucidated the energetics of this process. For the defluorination of fluoroacetate, the nucleophilic attack is the rate-determining step. nih.gov However, for substrates with more fluorine atoms, such as difluoroacetate (B1230586) and trifluoroacetate, the activation of the C-F bond becomes the rate-limiting step. nih.gov FAcD has been shown to be capable of degrading difluoroacetate to glyoxylate. nih.govacs.org

Active Site Characteristics and Substrate Recognition

The active site of an enzyme is the specific region where a substrate binds and a chemical reaction occurs. mmcmodinagar.ac.insaylor.org This site is a three-dimensional pocket or cleft formed by amino acid residues that may be distant in the primary sequence but are brought together by the protein's tertiary structure. mmcmodinagar.ac.in The unique conformation and the arrangement of functional groups within the active site are responsible for the enzyme's substrate specificity. libretexts.org Substrates are bound within the active site through multiple weak interactions, such as hydrogen bonds, van der Waals forces, and electrostatic interactions. mmcmodinagar.ac.insaylor.org

In enzymes that act on fluoroacetate esters, such as fluoroacetate dehalogenase (FAcD), the active site is specifically tailored to recognize and bind the fluoroacetate molecule. Computational studies on FAcD reveal that the substrate is anchored by a network of hydrogen bonds involving water molecules and surrounding amino acid residues. researchgate.net Key residues identified in substrate binding include Arginine (Arg) and Tyrosine (Tyr). In some dehalogenases, Arg111 and Arg114 are responsible for binding the acetate (B1210297) group, while Tyr217 interacts with the fluorine atom. researchgate.net Similarly, studies on other FAcD enzymes have highlighted the role of Arg105, Arg108, His149, Trp150, and Tyr212 in anchoring the fluoroacetate substrate within the active site. researchgate.net

The catalytic process often involves a catalytic triad, a common feature in hydrolases, which for some FAcDs consists of Aspartate (Asp) and Histidine (His) residues (e.g., Asp110–Asp134–His280). semanticscholar.org The process begins with a nucleophilic attack by an Asp residue (e.g., Asp104 or Asp105) on the α-carbon of fluoroacetate. researchgate.netresearchgate.net This attack leads to the formation of a covalent ester intermediate and the release of the fluoride ion. researchgate.netresearchgate.net The stability of this intermediate and the transition state is crucial. An "oxyanion hole," formed by residues like Phe34 and Arg105, helps to stabilize the tetrahedral intermediate that forms during the reaction. researchgate.net The cleavage of the strong carbon-fluorine (C-F) bond is facilitated by hydrogen-bonding interactions between the fluorine atom and residues such as His149, Trp150, and Tyr212. researchgate.net

The table below summarizes key amino acid residues and their proposed functions in the active site of enzymes that process fluoroacetate.

| Enzyme Family/Example | Key Active Site Residues | Proposed Function in Catalysis |

| Fluoroacetate Dehalogenase (FAcD) | Asp104 / Asp105 / Asp110 | Acts as the primary nucleophile, attacking the substrate. researchgate.netsemanticscholar.orgresearchgate.net |

| His271 / His272 / His280 | Activates a water molecule for hydrolysis of the ester intermediate. researchgate.netsemanticscholar.orgresearchgate.net | |

| Arg105, Arg108, Arg111, Arg114 | Binds the carboxylate group of the substrate. researchgate.net | |

| His149, Trp150, Tyr212, Tyr217 | Stabilizes the leaving fluoride ion through hydrogen bonding. researchgate.net | |

| Phe34, Arg105 | Form the oxyanion hole to stabilize the transition state. researchgate.net | |

| Fluoroacetyl-CoA Thioesterase (FlK) | Thr42 | Forms a covalent intermediate with the fluoroacetyl group. nih.gov |

| His76 | Activates a water molecule for hydrolysis and proton transfer. nih.gov | |

| Glu50 | Maintains the structural integrity and configuration of the active site. nih.gov |

Conformational Dynamics and Allostery during Enzymatic Action

The interaction between an enzyme and its substrate is not a rigid "lock-and-key" process. The induced-fit model suggests that the binding of a substrate can cause significant conformational changes in the enzyme. libretexts.org This dynamic adjustment optimizes the positioning of catalytic groups in the active site for the reaction to proceed.

For enzymes acting on fluoroacetates, such as the homodimeric fluoroacetate dehalogenase (FAcD), conformational dynamics and allostery play a critical role. FAcD is known to exhibit "half-of-the-sites reactivity," where only one of the two active sites in the dimer is catalytically active at a time. nih.govresearchgate.net This suggests a sophisticated communication network between the two subunits. The binding of a substrate to one active site (the catalytic subunit) triggers an allosteric response that affects the conformation and activity of the second active site (the non-catalytic subunit). nih.govresearchgate.net

Molecular dynamics simulations further support the flexible nature of these enzymes, showing that the protein samples a range of conformations. semanticscholar.org These simulations, combined with quantum mechanics/molecular mechanics (QM/MM) calculations, help to model the entire catalytic cycle, including the formation of intermediates and transition states, which are intrinsically linked to the enzyme's dynamic structural changes. researchgate.netresearchgate.net

Stereochemical Resolution and Selectivity in Biocatalytic Processes

Enzymes are well-known for their high stereoselectivity, the ability to preferentially bind and act upon one enantiomer (a non-superimposable mirror image) of a chiral substrate over the other. This property is invaluable in synthetic chemistry for producing enantiomerically pure compounds. While this compound itself is achiral, the principles of stereoselectivity are central to the enzymatic hydrolysis of related chiral fluoroacetate esters and other esters where the enzyme's active site must accommodate specific three-dimensional structures.

The basis for stereoselectivity lies in the chiral environment of the enzyme's active site, which is composed of L-amino acids. For an enzyme to distinguish between enantiomers, the substrate must interact with the active site at a minimum of three points. Lipases and esterases, which are commonly used for the kinetic resolution of racemic esters, possess active sites with specifically shaped pockets that accommodate the substituents around the chiral center of the substrate. scitechnol.com For example, models for lipase (B570770) stereoselectivity often describe a larger hydrophobic pocket and a smaller one, and the differential fit of the enantiomers' substituents into these pockets determines which one reacts faster. scitechnol.com

In the context of fluoroacetate-related compounds, research has shown that enzymes can be highly enantioselective. For instance, the esterase YbfF from Escherichia coli demonstrates high enantioselectivity in the hydrolysis of 1-phenylethyl acetate, a structural analog, by exclusively converting the (R)-enantiomer to (R)-1-phenylethanol. researchgate.net The kinetic basis for this selectivity was a 13-fold higher catalytic rate (k_cat) for the (R)-enantiomer compared to the (S)-enantiomer, while the binding affinities (K_m) were similar. researchgate.net

Similarly, lipases are capable of catalyzing the enantioselective hydrolysis of racemic fluorinated β-amino carboxylic esters to produce enantiomerically pure fluorinated S-β-amino acids and R-β-amino carboxylic esters. nih.gov This demonstrates the ability of the enzyme's active site to precisely recognize and differentiate between the stereoisomers of fluorinated substrates. The fluoroacetate dehalogenase from Rhodopseudomonas palustris can also process bulkier substrates like 2-fluoro-2-phenylacetic acid, indicating its potential for stereoselective transformations of chiral α-fluorocarboxylic acids. researchgate.net

The table below provides examples of enzymatic kinetic resolutions, illustrating the high degree of stereoselectivity achievable.

| Enzyme | Substrate | Product(s) | Enantiomeric Excess (ee) / E-value |

| Esterase (YbfF) | Racemic 1-phenylethyl acetate | (R)-1-phenylethanol and (S)-1-phenylethyl acetate | >99% ee for (R)-alcohol; E ≥ 200 researchgate.net |

| Lipase | Racemic fluorinated β-amino carboxylic ester | Fluorinated S-β-amino acid and Fluorinated R-β-amino carboxylic ester | >99% ee for S-amino acid; 94->99% ee for R-ester nih.gov |

| Lipase | Racemic fluorinated amines (via acylation) | (R)-amides and (S)-amines | 99% ee for R-isomer; 90-96% ee for S-isomer nih.gov |

Other Enzyme Systems Mediating Fluoroacetate Metabolism or Biosynthesis

While hydrolases like fluoroacetate dehalogenase and certain esterases are primary enzymes for breaking down fluoroacetate and its esters, other enzyme systems are involved in the broader context of fluoroacetate metabolism and biosynthesis.

The biosynthesis of fluoroacetate is a notable biological process, particularly in the bacterium Streptomyces cattleya. This organism utilizes a fluorinase enzyme, which catalyzes the formation of a C-F bond by reacting S-adenosyl-L-methionine (SAM) and a fluoride ion to produce 5'-fluoro-5'-deoxyadenosine (B1198245) (5'-FDA). nih.gov This is a rare example of enzymatic fluorination in nature. The fluoroacetate is then generated from 5'-FDA through subsequent enzymatic steps. S. cattleya also possesses a fluoroacetyl-CoA thioesterase (FlK) which serves as a self-defense mechanism by hydrolyzing any fluoroacetyl-CoA that might be formed, preventing it from entering the lethal synthesis pathway of the Krebs cycle. nih.gov

In addition to dedicated dehalogenases, other enzymes can interact with fluorinated compounds. Cytochrome P450 enzymes, a versatile family of monooxygenases, have been investigated for their ability to catalyze oxidative defluorination of certain organofluorine compounds. researchgate.net For example, P450-BM3 has been studied for its capacity to hydroxylate ethyl phenylacetate (B1230308), a non-fluorinated analog, at the α-position with high enantioselectivity, suggesting potential for similar reactions on α-fluorinated substrates. researchgate.net

Computational and Spectroscopic Approaches in Phenyl Fluoroacetate Research

Computational Chemistry Studies

Computational chemistry provides powerful tools for investigating enzymatic reactions at an atomic level, offering insights that are often inaccessible through experimental methods alone. For the study of fluoroacetate (B1212596) and its enzymatic degradation, these approaches have been crucial in elucidating reaction mechanisms, predicting molecular interactions, and understanding the dynamics of the catalytic process.

Quantum Mechanical/Molecular Mechanical (QM/MM) Calculations for Reaction Dynamics

Hybrid QM/MM methods are essential for modeling reactions in large biological systems like enzymes. mdpi.com In this approach, the reactive center (the substrate and key active site residues) is treated with high-accuracy quantum mechanics (QM), while the rest of the protein and solvent are described by more computationally efficient molecular mechanics (MM). mdpi.comnih.gov

Research on fluoroacetate dehalogenase (FAcD), an enzyme that catalyzes the cleavage of the highly stable carbon-fluorine (C-F) bond, has extensively used QM/MM calculations to decipher its catalytic mechanism. researchgate.netresearchgate.netresearchgate.netresearchgate.net Studies show the reaction proceeds through a multi-step process, which includes C-F bond activation, a nucleophilic attack by an aspartate residue (Asp104 or Asp110, depending on the specific enzyme) to form an ester intermediate, and subsequent hydrolysis of this intermediate to release the products. researchgate.netresearchgate.net

QM/MM calculations have been instrumental in determining the energy barriers for these steps. For instance, the Boltzmann-weighted average barrier for the initial nucleophilic attack in the defluorination of fluoroacetate by FAcD has been calculated to be approximately 10.1 to 11.4 kcal/mol, identifying this step as rate-determining. researchgate.netresearchgate.net These computational models allow for the systematic investigation of different enzyme conformations, providing a more accurate, averaged reaction barrier that better corresponds to experimental results. researchgate.net By expanding the size of the QM region in these calculations, from a few atoms to over 700, researchers have been able to test the convergence and reliability of the energetic and structural results obtained. researchgate.netresearchgate.net

| Enzyme System | Computational Method | Key Finding | Calculated Energy Barrier (kcal/mol) | Reference |

| Fluoroacetate Dehalogenase (FAcD) | QM/MM | Deciphered a multi-step dehalogenation mechanism. | - | researchgate.netresearchgate.net |

| FAcD | QM/MM | Identified the nucleophilic attack as the rate-determining step. | 10.1 | researchgate.net |

| FAcD with 2-fluoropropionic acid | QM/MM | Calculated the Boltzmann-weighted average barrier for defluorination. | 10.2 | researchgate.net |

| FAcD | QM/MM | Investigated the influence of QM region size on reaction energetics. | - | researchgate.netresearchgate.net |

Molecular Modeling and Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes, binding events, and complex interactions that occur over time. researchgate.net For the FAcD enzyme system, MD simulations have been crucial for understanding how the enzyme binds its substrate and the nature of the interactions that facilitate catalysis.

Prediction of Substrate Binding and Acceptance

MD simulations have been used to explore how fluoroacetate enters and binds to the active site of FAcD. sciengine.comresearchgate.net FAcD is a homodimeric enzyme, meaning it is composed of two identical subunits. researchgate.netsciengine.com A key finding from MD simulations is the concept of "half-of-the-site reactivity," where only one active site is catalytically active at a time. researchgate.netsciengine.com

Elucidation of Enzyme-Ligand Interactions

Beyond predicting the binding pose, MD simulations elucidate the specific non-covalent interactions between the enzyme and the ligand (substrate) that stabilize the complex and guide the reaction. In FAcD, a network of hydrogen bonds involving residues such as Arg105, Arg108, and His149 helps to anchor the fluoroacetate substrate in the active site. researchgate.net

Furthermore, MD simulations have revealed the importance of a conserved chain of water molecules at the interface between the two enzyme subunits. sciengine.comresearchgate.net This water chain plays a critical role in allosteric communication, transmitting the signal of substrate binding in the non-catalytic site to induce the necessary conformational changes in the catalytic site. researchgate.net The analysis of these intricate interaction networks provides a detailed map of how the enzyme coordinates its activity across different domains. numberanalytics.com

Advanced Spectroscopic Characterization for Mechanistic Insights

Spectroscopic techniques provide experimental data that complements computational findings, offering direct evidence of molecular structure, dynamics, and chemical environments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a highly sensitive technique for probing molecular structure and dynamics in solution. scholaris.ca Fluorine-19 (¹⁹F) NMR is particularly powerful for studying fluorinated molecules and their interactions with proteins due to the high sensitivity of the ¹⁹F chemical shift to the local molecular environment. scholaris.ca

In studies of FAcD, ¹⁹F NMR has been used to monitor enzymatic kinetics directly. scholaris.ca More advanced two-dimensional NMR techniques, such as ¹⁹F-¹³C Heteronuclear Single Quantum Coherence (HSQC) or TROSY, have provided even deeper insights. rsc.orgrsc.org In these experiments, the enzyme is often biosynthetically labeled with an isotopically enriched amino acid, such as (phenyl-¹³C₆) 5-fluorotryptophan. rsc.orgrsc.org This allows researchers to resolve signals from individual tryptophan residues within the protein. rsc.org

By comparing the NMR spectra of the enzyme in its apo (unbound) state versus its substrate-bound state (using a substrate analog like bromoacetate), scientists can pinpoint which residues are affected by ligand binding. rsc.orgrsc.org For FAcD, these studies revealed significant changes in the chemical shifts of tryptophan residues located in or near the active site, such as W156 and W185, upon substrate binding. researchgate.netrsc.org This provides direct experimental validation of the conformational changes and enzyme-ligand interactions predicted by MD simulations. rsc.orgrsc.org

| Technique | Sample | Key Finding | Reference |

| 1D ¹⁹F NMR | FAcD + Fluoroacetate | Monitored enzyme kinetics and product inhibition. | scholaris.ca |

| 2D ¹⁹F-¹³C TROSY NMR | FAcD labeled with (phenyl-¹³C₆) 5-fluorotryptophan | Resolved signals for all 9 tryptophan residues. | rsc.orgrsc.org |

| 2D ¹⁹F-¹³C TROSY NMR | FAcD + Bromoacetate (B1195939) | Observed significant exchange broadening for active site residue W156, confirming its role in binding. | rsc.orgrsc.org |

| ¹H and ¹³C NMR | BINAM-derived bisurea catalysts with fluoride (B91410) | Characterized hydrogen-bonding interactions and dynamic stability of catalyst-fluoride complexes. | acs.org |

Mass Spectrometry for Reaction Monitoring and Product Analysis (focus on mechanistic studies)

Mass spectrometry (MS) is an indispensable tool for monitoring chemical reactions and identifying intermediates and products, thereby providing critical evidence for proposed reaction mechanisms. researchgate.netwhiterose.ac.uk Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are routinely used to separate complex mixtures and analyze their components based on their mass-to-charge ratio. researchgate.netnih.gov

In the context of phenyl fluoroacetate research, MS can be used to study its reactivity, for example, in hydrolysis reactions. A mechanistic study of the hydrolysis of this compound to phenol (B47542) and fluoroacetic acid would involve monitoring the reaction mixture over time. Using LC-MS, one would observe the decrease in the intensity of the molecular ion peak corresponding to this compound (C₈H₇FO₂) and the simultaneous increase in the ion peaks for phenol (C₆H₆O) and the fluoroacetate anion (C₂H₂FO₂⁻). nih.gov

For highly specific and sensitive detection, especially in complex matrices, a technique called Multiple Reaction Monitoring (MRM), also known as Selective Reaction Monitoring (SRM), is employed. proteomics.com.au This is typically performed on a triple quadrupole mass spectrometer. In an MRM experiment, the first quadrupole selects the molecular ion of the target analyte (the precursor ion). This ion is then fragmented in the second quadrupole (the collision cell), and the third quadrupole is set to detect only a specific, characteristic fragment ion (the product ion). proteomics.com.auwaters.com This process provides exquisite specificity and sensitivity, as only a compound that matches both the precursor and product ion masses will be detected. researchgate.netproteomics.com.au This allows for precise quantification and confirmation of analyte identity during reaction monitoring. nih.gov

Table 3: Hypothetical Multiple Reaction Monitoring (MRM) Parameters for this compound Analysis This table illustrates the principle of an MRM experiment for the targeted analysis of this compound. The specific fragment ion would be determined via initial MS/MS experiments.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Notes |

| This compound | 154.04 (M+H)⁺ or 153.03 (M-H)⁻ | Fragment to be determined | The precursor ion is the mass of the intact molecule. |

| Phenol (Product) | 94.04 (M+H)⁺ or 93.03 (M-H)⁻ | Fragment to be determined | Monitoring the appearance of a key product. |

| Fluoroacetate (Product) | 77.01 (M-H)⁻ | Fragment to be determined | Monitoring the appearance of the other key product. |

Masses are calculated based on molecular formulas and represent one possible ionization mode.

Applications in Advanced Chemical Biology and Organic Synthesis

Phenyl Fluoroacetate (B1212596) as a Versatile Building Block in Organic Synthesis

The reactivity of phenyl fluoroacetate makes it a valuable intermediate in the synthesis of a variety of organic molecules, from fine chemicals to complex polymeric structures.

While direct applications of this compound as a precursor in large-scale industrial processes are not extensively documented, analogous compounds such as phenyl trifluoroacetate (B77799) are utilized in the synthesis of advanced fluorinated materials. nbinno.com These materials, including high-performance polymers and coatings, exhibit desirable properties like chemical resistance, thermal stability, and low friction. nbinno.com The incorporation of fluorinated segments, which can be achieved using reagents like this compound, is crucial for developing materials for specialized applications in aerospace, electronics, and medicine. nbinno.com For instance, fluorinated acrylates, which can be synthesized from such precursors, are polymerized to create advanced fluoropolymers for protective coatings. nbinno.com

Organofluorine compounds are pivotal in modern organic synthesis, serving as key building blocks for pharmaceuticals and agrochemicals. wikipedia.org The synthesis of derivatives of fluoro phenylacetic acid has been accomplished through sophisticated methods like the Palladium-catalyzed Suzuki coupling reaction. This demonstrates the utility of the core structure of this compound in complex organic transformations to create novel molecules with potential biological activity.

Utilization as Chemical Probes in Mechanistic Biological Research

The ability of this compound to release fluoroacetate upon hydrolysis allows it to serve as a pro-drug or a probe to study various biological processes at a molecular level.

Aconitase: It is well-established that fluoroacetate, which can be generated from the hydrolysis of this compound, is a potent metabolic poison due to its effect on the enzyme aconitase. nih.govwikipedia.org In a process termed "lethal synthesis," fluoroacetate is converted within the mitochondria to fluoroacetyl-CoA. This intermediate then condenses with oxaloacetate to form fluorocitrate, which is a powerful inhibitor of aconitase, a key enzyme in the citric acid cycle. wikipedia.org This inhibition leads to a buildup of citrate (B86180) and a disruption of cellular respiration. nih.gov

Histone Deacetylases (HDACs): While direct inhibition of HDACs by this compound is not prominently reported, other structurally related small molecules have been investigated as HDAC inhibitors. For example, phenylbutyrate is a known HDAC inhibitor that has been studied for its therapeutic potential. nih.gov The general class of HDAC inhibitors is of significant interest in cancer research. nih.gov

GABAA Receptors: Fluorine-substituted phenyl acetate (B1210297) derivatives have been synthesized and evaluated as sedative/hypnotic agents that modulate the activity of γ-aminobutyric acidA (GABAA) receptors. plos.orgnih.gov These studies indicate that the phenyl acetate scaffold, with the inclusion of fluorine, can be tailored to interact with this important class of neurotransmitter receptors.

Due to its well-characterized inhibitory effect on aconitase, fluoroacetate (and its precursors like this compound) serves as a valuable tool for probing the citric acid cycle and related metabolic pathways. nih.gov By introducing fluoroacetate into a biological system, researchers can induce a specific metabolic block, allowing for the study of metabolic flux and the consequences of disrupting this central energy-producing pathway.

Development of Radiochemical Tracers for Preclinical Research

The development of radiolabeled molecules for Positron Emission Tomography (PET) imaging is a crucial area of preclinical research, enabling the non-invasive visualization of biological processes. While the direct radiosynthesis of [18F]this compound is not described in the reviewed literature, the synthesis of the closely related [18F]fluoroacetate has been successfully automated. researchgate.netnih.gov This demonstrates the feasibility of producing the key radiolabeled moiety. [18F]fluoroacetate and its esters, such as ethyl [18F]fluoroacetate, have been utilized in clinical PET studies to investigate glial metabolism in the brain and in prostate cancer detection. researchgate.net The development of such tracers relies on efficient fluorine-18 (B77423) labeling strategies, which can involve either nucleophilic or electrophilic fluorination methods. nih.govnih.gov

Synthetic Methodologies for Fluorine-18 Labeled Analogues

The synthesis of fluorine-18 (¹⁸F) labeled this compound analogues is a critical process for developing radiotracers for Positron Emission Tomography (PET). The short half-life of ¹⁸F (approximately 109.7 minutes) necessitates rapid and efficient synthetic methods. nih.gov Nucleophilic substitution is a common and effective strategy for introducing the ¹⁸F isotope into molecules. nih.govacs.org

A prevalent method for producing ¹⁸F-labeled radiopharmaceuticals is through the nucleophilic substitution of a suitable leaving group with [¹⁸F]fluoride. nih.gov For the synthesis of sodium [¹⁸F]fluoroacetate, an automated method has been developed that adapts commercial [¹⁸F]FDG (2-deoxy-2-[¹⁸F]fluoro-D-glucose) synthesizers. This approach leverages the similarities in the reaction pathways, allowing for a rapid and high-yield production of the desired compound. nih.gov The synthesis typically involves the reaction of a precursor, such as methyl bromoacetate (B1195939), with [¹⁸F]fluoride, followed by hydrolysis of the ester to yield the final sodium [¹⁸F]fluoroacetate product.

The process begins with the production of [¹⁸F]fluoride ion via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron. acs.org To enhance its nucleophilicity, the aqueous [¹⁸F]fluoride is treated to remove water, often through azeotropic distillation with acetonitrile (B52724), and a phase-transfer catalyst like Kryptofix 222 is used in conjunction with a base such as potassium carbonate. nih.gov This activated [¹⁸F]fluoride is then reacted with the precursor in a suitable organic solvent.

Late-stage fluorination techniques are also being explored to simplify the labeling of more complex molecules. nih.govacs.org These methods aim to introduce the ¹⁸F-label in the final steps of the synthesis, which can be particularly advantageous for molecules that are not stable under harsh fluorination conditions.

| Method | Precursor Example | Key Reagents | Typical Synthesis Time | Radiochemical Yield (Decay Corrected) | Reference |

|---|---|---|---|---|---|

| Automated Nucleophilic Substitution | Methyl bromoacetate | [¹⁸F]Fluoride, Kryptofix 222, K₂CO₃, NaOH | 32 minutes | 50.2 ± 4.8% | nih.gov |

| General Nucleophilic Aliphatic Substitution (Sₙ2) | Alkyl halides or sulfonates | [¹⁸F]Fluoride, Phase-transfer catalyst (e.g., tetrabutylammonium (B224687) bicarbonate) | Variable | Generally moderate to high | nih.govnih.gov |

Investigations into Molecular Target Engagement and Distribution Mechanisms (non-clinical focus)

Non-clinical studies, particularly in non-human primates, have been instrumental in elucidating the molecular target engagement and distribution of [¹⁸F]fluoroacetate ([¹⁸F]FACE). Following intravenous administration, [¹⁸F]FACE undergoes a process known as "lethal synthesis". researchgate.net The primary molecular target is the enzyme aconitase, which is a key component of the tricarboxylic acid (TCA) cycle. researchgate.netnih.gov

Fluoroacetate itself is not the direct inhibitor. Instead, it is first converted by citrate synthase to fluorocitrate. nih.gov This newly synthesized fluorocitrate then acts as a potent inhibitor of aconitase, effectively halting the TCA cycle and leading to cellular energy deprivation. researchgate.net This mechanism of action is the foundation of its toxicity.

Biodistribution studies using PET imaging in rhesus monkeys have shown that [¹⁸F]FACE and its metabolites are primarily cleared through the hepatobiliary and renal systems. nih.gov A rapid accumulation of radioactivity is observed in the liver and kidneys shortly after injection, which is then followed by clearance into the intestine and urinary bladder. nih.gov The blood clearance of [¹⁸F]FACE follows a bi-exponential pattern, with a fast initial phase and a slower secondary phase. nih.gov

Metabolite analysis in these non-clinical models revealed that [¹⁸F]fluoride is the only significant radiolabeled metabolite detected in the blood, though it constitutes a small fraction of the total radioactivity. nih.gov Despite the release of free [¹⁸F]fluoride, there was no significant uptake observed in the bones during the imaging studies, which is a common characteristic of free fluoride (B91410) distribution. nih.gov Notably, there was no significant accumulation or retention of [¹⁸F]FACE observed in the brain. nih.gov

| Finding | Observation | Implication | Reference |

|---|---|---|---|

| Molecular Target | Aconitase enzyme in the TCA cycle | Inhibition via "lethal synthesis" to fluorocitrate, leading to disruption of cellular energy metabolism. | researchgate.netnih.gov |

| Primary Clearance Pathways | Hepatobiliary and renal systems | The liver and kidneys are the main organs involved in processing and eliminating the compound. | nih.gov |

| Organ Distribution | Rapid accumulation in liver and kidneys, with subsequent clearance to the intestine and bladder. Low brain uptake. | Provides a map of the compound's movement and concentration in the body over time. | nih.gov |

| Blood Clearance | Bi-exponential kinetics with half-times of 4 and 250 minutes for the fast and slow phases, respectively. | Describes the rate at which the compound is removed from the bloodstream. | nih.gov |

| Primary Metabolite | [¹⁸F]fluoride, representing less than 9% of total blood radioactivity at 180 minutes post-injection. | Indicates limited in-vivo defluorination of the parent compound. | nih.gov |

Future Directions and Emerging Research Frontiers

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of organofluorine compounds like phenyl fluoroacetate (B1212596) is undergoing a shift towards more sustainable and efficient methods. numberanalytics.com Traditional fluorination techniques often rely on harsh reagents and conditions, leading to environmental concerns and limitations in selectivity. numberanalytics.com Current research is actively exploring greener alternatives that offer milder reaction conditions and improved precision.

Recent advancements focus on several key areas:

Electrochemical Fluorination: This method utilizes electricity to drive fluorination reactions, offering a potentially more controlled and environmentally benign approach compared to traditional chemical oxidants. numberanalytics.com

Photocatalytic Fluorination: Using light to activate a catalyst for fluorination presents another promising avenue, with research ongoing to understand the mechanisms and expand its applicability. numberanalytics.com

Mechanochemistry: This solid-state synthesis method avoids the use of bulk solvents, reducing waste and potentially leading to novel reactivity. acs.org It is being explored as a greener alternative to traditional solution-based synthesis. acs.org

Catalyst Optimization: The exploration of novel catalysts, such as ionic liquids and zeolites, aims to improve the efficiency of esterification reactions involved in producing phenyl fluoroacetate analogs. vulcanchem.com

A significant challenge in the synthesis of related compounds is the sensitivity to the positioning of substituents on the phenyl ring and the potential for side reactions at high temperatures. vulcanchem.com Overcoming these hurdles through the development of new catalysts and reaction conditions is a key area of future research.

Integration of Advanced Computational Chemistry for Predictive Design

Computational chemistry is becoming an indispensable tool for understanding and predicting the behavior of molecules, with significant implications for the design of novel compounds and processes related to this compound. rsc.org By simulating molecular interactions and reaction pathways, researchers can gain insights that are difficult or impossible to obtain through experiments alone.

Key applications of computational chemistry in this field include:

Reaction Mechanism Elucidation: Computational studies help unravel the intricate mechanisms of enzymatic reactions, such as the cleavage of the carbon-fluorine bond by fluoroacetate dehalogenase. uchile.clnih.gov These studies can calculate reaction barriers and identify key amino acid residues involved in catalysis. uchile.clresearchgate.net

Predictive Modeling: Advanced computational techniques, including machine learning and deep learning, are being used to predict chemical properties and reaction outcomes with increasing accuracy. numberanalytics.commicrosoft.com This can accelerate the discovery of new molecules with desired properties and optimize synthetic routes.

Enzyme Engineering: Computational approaches like molecular docking and molecular dynamics simulations provide a foundation for the rational design and engineering of enzymes. nih.govresearchgate.net By understanding how enzymes bind to substrates like fluoroacetate, researchers can design mutants with enhanced activity or altered specificity. nih.govscholaris.ca

The integration of quantum mechanics/molecular mechanics (QM/MM) calculations has been particularly valuable in studying enzyme-catalyzed reactions, providing a detailed picture of the electronic and structural changes that occur during catalysis. uchile.clnih.gov These computational insights are crucial for designing more efficient biocatalysts for fluoroacetate transformations.

| Computational Technique | Application in Fluoroacetate Research | Key Insights |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Studying the reaction mechanism of fluoroacetate dehalogenase. uchile.clnih.gov | Elucidation of reaction barriers and the role of active site residues. uchile.cl |

| Molecular Dynamics (MD) Simulations | Investigating enzyme dynamics and substrate binding. nih.govresearchgate.net | Understanding conformational changes and allosteric effects in enzymes. scholaris.ca |

| Machine Learning (ML) | Predicting reaction mechanisms and fitting potential energy surfaces. numberanalytics.com | Accelerating the discovery and optimization of catalytic processes. numberanalytics.commicrosoft.com |

| Molecular Docking | Predicting the binding of ligands to proteins. researchgate.net | Guiding the design of enzyme inhibitors and new biocatalysts. researchgate.net |

Engineering of Biocatalysts for Tailored Fluoroacetate Transformations

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally friendly alternative to traditional chemical methods. numberanalytics.comseqens.com The engineering of enzymes to perform specific transformations on fluoroacetate and its derivatives is a rapidly advancing field. nih.govresearchgate.net

The primary enzyme of interest is fluorinase , which is unique in its ability to form a carbon-fluorine bond. numberanalytics.com Research is focused on:

Directed Evolution: This powerful technique involves creating libraries of enzyme mutants and screening them for improved properties, such as enhanced activity with non-natural substrates or increased stability. researchgate.netnih.gov

Immobilization: Attaching enzymes to solid supports, such as in the form of "nanoflowers," can significantly improve their stability and reusability, making them more practical for industrial applications. mdpi.com

Multi-enzyme Systems: Combining fluorinases with other enzymes in cascade reactions can create efficient pathways for the synthesis of complex fluorinated molecules. numberanalytics.comnih.gov

Another important class of enzymes is fluoroacetate dehalogenase , which catalyzes the cleavage of the C-F bond. asm.org Understanding the mechanism of this enzyme through structural and computational studies is paving the way for its use in bioremediation and the synthesis of valuable chemicals. asm.orgnih.gov The development of bespoke biocatalysts through modern molecular biology techniques is making enzymatic transformations a preferred choice for certain synthetic steps in the pharmaceutical industry. rsc.org

| Enzyme Class | Function | Research Focus |

| Fluorinases | Catalyze the formation of C-F bonds. numberanalytics.com | Directed evolution for broader substrate scope, integration with other biocatalysts. numberanalytics.comnih.gov |

| Fluoroacetate Dehalogenases | Catalyze the cleavage of C-F bonds. asm.org | Mechanistic studies, application in bioremediation and synthesis. asm.orgnih.gov |

| Lipases, Esterases, etc. | Hydrolysis, esterification, and other transformations. seqens.comsymeres.com | Use in "off the shelf" screening for rapid process development. symeres.com |

Expansion of this compound in Chemical Biology Tool Development

This compound and related fluorinated compounds are valuable tools in chemical biology for probing biological systems. The fluorine atom's unique properties, such as its small size and the strong carbon-fluorine bond, make it an excellent label for nuclear magnetic resonance (NMR) studies and a useful probe for investigating enzyme mechanisms. nih.govbeilstein-journals.org

Emerging applications in this area include:

Bioorthogonal Chemistry: A novel reaction, termed the fluorine-thiol displacement reaction (FTDR), allows for the selective labeling of molecules containing a fluoroacetamide (B1672904) group. nih.gov This enables the tracking and identification of proteins that have been modified with fluorinated acetyl groups in living cells. nih.govbiorxiv.org

19F NMR Probes: Fluorinated molecules are widely used as probes in 19F NMR spectroscopy to study protein structure, dynamics, and ligand binding. beilstein-journals.orgresearchgate.net The chemical shift of the fluorine nucleus is highly sensitive to its local environment, providing detailed information about molecular interactions. beilstein-journals.orgresearchgate.net

Metabolic Probes: Fluorinated analogs of natural metabolites, such as fluoroacetate, can be used to study metabolic pathways. nih.gov For example, fluorinated acetyl-CoA has been used to investigate the activity of acetyltransferases. nih.gov

PET Imaging: The development of radiolabeled probes, including those containing fluorine-18 (B77423), is crucial for positron emission tomography (PET), a powerful molecular imaging technique used in medical diagnostics and drug development. nih.gov

The ability to introduce the fluoroacetate moiety into target molecules makes this compound a useful reagent for creating these chemical biology tools. Future research will likely focus on developing new fluorinated probes with enhanced properties and expanding their applications to a wider range of biological questions.

Q & A

Q. What are the optimal synthetic routes for phenyl fluoroacetate, and how can its purity be validated?

this compound can be synthesized via esterification of fluoroacetic acid with phenol derivatives. Key steps include acid-catalyzed reactions (e.g., using H₂SO₄) or coupling agents like DCC (dicyclohexylcarbodiimide). Purity validation requires gas chromatography-mass spectrometry (GC-MS) to confirm molecular integrity, as demonstrated in fluoroacetate ester analysis . Nuclear magnetic resonance (¹⁹F NMR) is critical for detecting fluorinated intermediates and quantifying fluoride release during degradation .

Q. What analytical techniques are recommended for detecting this compound in environmental or biological matrices?

High-performance liquid chromatography (HPLC) coupled with fluorescence detection or tandem mass spectrometry (LC-MS/MS) is preferred for trace analysis. ¹⁹F NMR spectroscopy provides specificity for fluorinated compounds, enabling differentiation between this compound and its metabolites (e.g., free fluoride or fluorocitrate) . For biological samples, isotope dilution with ¹³C-labeled analogs improves quantification accuracy, as seen in tracer studies with fluoroacetate .

Q. What are the primary toxicity mechanisms of this compound in mammalian systems?

Like sodium fluoroacetate, this compound is metabolized to fluorocitrate, which inhibits mitochondrial aconitase in the tricarboxylic acid (TCA) cycle, causing energy depletion and cellular acidosis . Hypocalcemia may also occur due to fluoride-chelating effects, though evidence suggests fluorocitrate’s enzymatic inhibition dominates toxicity . Dose-response studies in rodents are essential to establish LD₅₀ values and species-specific sensitivities .

Advanced Research Questions

Q. How do microbial communities degrade this compound, and what enzymes are involved?

Fluoroacetate-degrading bacteria (e.g., Synergistetes strain MFA1) hydrolyze the compound via dehalogenases, converting it to acetate and fluoride stoichiometrically . For phenyl-substituted analogs, cytochrome P450 enzymes or esterases may mediate cleavage of the phenyl-fluoroacetate bond. Metagenomic profiling of soil or biofilm consortia exposed to this compound can identify novel catabolic pathways .

Q. What experimental models best resolve contradictions in fluorocitrate detection post-phenyl fluoroacetate exposure?

Fluorocitrate binds tightly to mitochondrial aconitase, complicating its extraction and detection . Advanced approaches include:

- Isotopic labeling : Using ¹⁸F- or ¹³C-labeled this compound to track metabolic fate via PET imaging or GC-MS .

- Enzymatic assays : Measuring aconitase activity inhibition in tissue homogenates as a proxy for fluorocitrate presence .

- Mitochondrial isolation : Direct quantification of fluorocitrate-enzyme adducts using proteomics .

Q. How does the phenyl group influence the environmental persistence and bioavailability of this compound compared to alkyl analogs?

The aromatic ring enhances lipophilicity, increasing bioaccumulation potential in fatty tissues. However, π-π interactions with soil organic matter may reduce mobility in terrestrial ecosystems. Comparative studies using soil column experiments and bioconcentration factor (BCF) assays in aquatic organisms (e.g., Daphnia) are recommended .

Q. What in vitro systems are suitable for studying this compound’s neurotoxicity?

Primary neuronal cultures or induced pluripotent stem cell (iPSC)-derived neurons can model TCA cycle disruption. Real-time metabolic flux analysis (Seahorse XF) quantifies oxygen consumption rate (OCR) declines, while calcium imaging detects intracellular Ca²⁺ dysregulation . Co-cultures with astrocytes may mimic detoxification roles observed in vivo .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.